N-(furan-2-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
The compound N-(furan-2-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide features a hexahydroquinazolinone core substituted with a 2-hydroxyethyl group and a thioacetamide side chain bearing a furan-2-ylmethyl moiety. This structure combines a bicyclic heterocycle (hexahydroquinazolinone) with sulfur and oxygen-containing functional groups, which may confer unique physicochemical and biological properties. While direct bioactivity data for this compound is unavailable in the provided evidence, structurally related analogs exhibit diverse pharmacological profiles, including antimicrobial and anticancer activities .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c21-8-7-20-14-6-2-1-5-13(14)16(19-17(20)23)25-11-15(22)18-10-12-4-3-9-24-12/h3-4,9,21H,1-2,5-8,10-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZHGAUYIODFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 363.43 g/mol. The structure features a furan ring and a hexahydroquinazoline moiety which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Anticancer properties : Many quinazoline derivatives have shown efficacy against different cancer types by inhibiting tumor growth and inducing apoptosis.
- Antiviral effects : Certain derivatives have been identified as inhibitors of viral proteases, including SARS-CoV-2's main protease (Mpro), highlighting their potential in treating viral infections .
Anticancer Activity
A study focusing on quinazoline derivatives demonstrated that they act as effective inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. The compound’s structural modifications were correlated with enhanced cytotoxicity against various cancer cell lines. For instance, the introduction of specific substituents on the quinazoline ring significantly improved its potency as an anticancer agent .
Antiviral Activity
In the context of antiviral research, derivatives similar to this compound were evaluated for their ability to inhibit SARS-CoV-2 Mpro. Compounds with IC50 values in the low micromolar range were identified as promising candidates for further development. For example, compound F8–B6 exhibited an IC50 value of 1.57 μM against Mpro with minimal cytotoxicity in Vero cells .
Case Studies
| Study | Compound | Activity | IC50 (µM) | Cell Line |
|---|---|---|---|---|
| Study 1 | F8-B6 | Mpro Inhibition | 1.57 | Vero |
| Study 2 | F8-S43 | Mpro Inhibition | 10.76 | MDCK |
| Study 3 | Quinazoline Derivative | Anticancer Activity | Varies | Various Cancer Cell Lines |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural similarities with the target molecule, differing primarily in substituents or heterocyclic cores:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Hexahydroquinazolinone vs. Thiazolidinone/Thiadiazole Cores: The target compound's hexahydroquinazolinone core (a fused bicyclic system) contrasts with thiazolidinone () or thiadiazole () cores in analogs. These differences influence rigidity, hydrogen-bonding capacity, and electronic properties . Thiazolidinone derivatives (e.g., compounds 9–13 in ) exhibit higher melting points (147–207°C), suggesting greater crystallinity compared to the target compound’s unknown thermal stability .
Substituent Effects: The 2-hydroxyethyl group in the target compound may enhance water solubility compared to analogs with hydrophobic substituents (e.g., naphthyloxy or chlorobenzylidene) .
Synthetic Yields: Triazole-containing analogs () are synthesized via copper-catalyzed 1,3-dipolar cycloaddition with moderate yields (60–80%), whereas thiazolidinone derivatives () achieve higher yields (53–90%) under milder conditions .
Spectral and Analytical Data
Table 2: Spectroscopic Comparisons
Insights :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(furan-2-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?
- Methodology : The synthesis typically involves multi-step reactions. For example:
- Step 1 : Preparation of the quinazolinone core via cyclization of substituted thioureas or via condensation of aminothiazoles with acetonitrile under anhydrous AlCl₃ catalysis .
- Step 2 : Functionalization with a thioacetamide group using chloroacetic acid or ethyl bromopropanates under reflux conditions .
- Step 3 : Introduction of the furan-2-ylmethyl moiety via nucleophilic substitution or coupling reactions .
- Key Considerations : Monitor reaction progress using TLC/HPLC and optimize solvent systems (e.g., DMF or THF) for solubility.
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Analyze - and -NMR to verify substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, quinazolinone carbonyl at ~170 ppm) .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation (e.g., bond angles and torsion parameters) .
Q. What preliminary biological screening assays are suitable for this compound?
- In Vitro Models :
- Anticancer Activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α in macrophage models .
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Strategies :
- Catalyst Screening : Test Pd/C or CuI for coupling reactions to improve efficiency .
- Solvent Optimization : Use mixed solvents (e.g., DCM:MeOH) to enhance intermediate stability.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
Q. How to resolve discrepancies in biological activity data across studies?
- Case Example : If anti-exudative activity (AEA) varies between assays:
- Assay Conditions : Compare cell lines (e.g., RAW 264.7 vs. primary macrophages) and LPS concentrations .
- Structural Modifications : Evaluate the impact of substituting the hydroxyethyl group with methyl or phenyl groups on activity .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Approaches :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like EGFR or COX-2 .
- DFT Calculations : Analyze electron density maps to correlate thioacetamide group reactivity with biological potency .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
Q. How to design in vivo models for pharmacokinetic (PK) profiling?
- Protocol :
- Animal Models : Administer the compound (10–50 mg/kg) to Sprague-Dawley rats via oral gavage.
- Bioavailability Metrics : Measure plasma concentrations via LC-MS/MS at 0.5, 1, 2, 4, 8, and 24h post-dose .
- Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
